3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-(pyridin-3-ylmethylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWWWQCHFPXLGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of pyridine-3-carboxaldehyde with an appropriate amine to form the corresponding imine. This imine is then reduced to the amine, which is subsequently reacted with acryloyl chloride to form the desired product.
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Formation of Imine
Reactants: Pyridine-3-carboxaldehyde and an appropriate amine.
Conditions: Typically carried out in an organic solvent such as ethanol or methanol at room temperature.
Reaction: [ \text{Pyridine-3-carboxaldehyde} + \text{Amine} \rightarrow \text{Imine} ]
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Reduction of Imine
Reactants: Imine and a reducing agent such as sodium borohydride.
Conditions: Carried out in an organic solvent at low temperature.
Reaction: [ \text{Imine} + \text{NaBH}_4 \rightarrow \text{Amine} ]
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Formation of this compound
Reactants: Amine and acryloyl chloride.
Conditions: Carried out in the presence of a base such as triethylamine in an organic solvent.
Reaction: [ \text{Amine} + \text{Acryloyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The carbamoyl linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted pyridine derivatives.
Hydrolysis: Formation of corresponding amines and carboxylic acids.
Scientific Research Applications
Research indicates that 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid exhibits notable biological activities , particularly:
- Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory pathways, potentially inhibiting the activity of certain enzymes involved in inflammation.
- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties .
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Modulates inflammatory pathways | |
| Antimicrobial | Potential activity against bacteria and fungi |
Table 2: Synthesis Steps for this compound
| Step Number | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Carbamoylation | Pyridine, Isocyanate |
| 2 | Coupling | Propanoic Acid |
Therapeutic Applications
The unique structure of this compound allows it to interact with various biological targets, making it a candidate for several therapeutic applications:
- Anti-inflammatory Drugs : Given its potential to inhibit inflammatory pathways, it may serve as a lead compound in developing new anti-inflammatory medications.
- Antimicrobial Agents : Its possible antimicrobial properties could be explored for treating infections caused by resistant strains of bacteria and fungi.
Case Studies
Several studies have investigated the pharmacological properties of compounds structurally similar to this compound. For instance, research on indole derivatives has revealed extensive biological activities, including antiviral and anticancer effects. These findings suggest that further exploration of this compound could uncover similar therapeutic benefits .
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the carbamoyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues
3-(2-Pyridylaminocarbonyl)propanoic Acid
- Structure : Differs by having a pyridine ring directly attached to the carbamoyl group (without the methylene bridge).
- Properties : Exhibits intermolecular O–H⋯N and N–H⋯O hydrogen bonding in its crystal structure, which may influence solubility and stability compared to the target compound .
- Applications : Cited for pharmaceutical relevance, particularly in enzyme inhibition or receptor modulation .
3-{[(4-Nitrophenyl)carbamoyl]sulfanyl}propanoic Acid
- Structure : Replaces the pyridin-3-ylmethyl group with a 4-nitrophenylthiocarbamoyl moiety.
- Properties : Higher molecular weight (270.26 g/mol) and the electron-withdrawing nitro group may reduce bioavailability but enhance binding affinity in certain enzymatic contexts .
(R)-2-Amino-3-(pyridin-3-yl)propanoic Acid
- Structure: An amino acid derivative with a pyridin-3-yl group instead of the carbamoyl-propanoic acid chain.
- Its amino group enables zwitterionic behavior, unlike the neutral carbamoyl group in the target compound .
3-[5-(3-Methoxyphenyl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic Acid
- Structure : Features a triazolopyrimidine core with methoxy and trifluoromethyl substituents.
Table 1. Comparative Analysis of Key Compounds
Biological Activity
3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and implications for drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14N2O3
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 218.24 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, studies have demonstrated its ability to modulate the activity of chemokine receptors, which play critical roles in immune responses and cancer metastasis .
Case Study: Interaction with CXCL12/CXCR4 Axis
A significant area of research has focused on the compound's interaction with the CXCL12/CXCR4 signaling axis. This pathway is crucial in various physiological processes, including immune response and cancer progression. The compound has been shown to bind to the CXCR4 receptor, potentially inhibiting its interaction with CXCL12, thereby affecting cellular migration and invasion .
Biological Activity
The biological activities associated with this compound include:
- Anti-inflammatory Effects : In vitro studies suggest that the compound may reduce inflammatory markers by inhibiting pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies indicate potential antitumor effects through modulation of cancer cell signaling pathways.
- Neuroprotective Properties : Research has explored its role in neuroprotection, particularly in models of neurodegenerative diseases.
Research Findings
Recent findings highlight the compound's diverse biological activities:
Table 2: Summary of Biological Activities
Q & A
Basic: What are the recommended methods for synthesizing 3-[(Pyridin-3-ylmethyl)carbamoyl]propanoic acid, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes : Utilize carbodiimide-mediated coupling (e.g., HATU or EDC/NHS) to conjugate pyridin-3-ylmethylamine with propanoic acid derivatives. Intermediate steps may involve protecting group strategies for carboxylic acid functionalities .
- Optimization : Employ computational reaction path search methods (e.g., quantum chemical calculations) to predict optimal solvents, temperatures, and catalysts. Feedback loops integrating experimental data with computational models enhance efficiency (ICReDD methodology) .
- Validation : Monitor reaction progress via LC-MS or NMR to confirm intermediate formation and final product purity .
Basic: What analytical techniques are most effective for characterizing this compound and ensuring structural fidelity?
Answer:
- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) for molecular weight validation and H/C NMR to resolve pyridine and carbamoyl proton environments. Compare spectra with NIST reference data where available .
- Purity Assessment : Employ reversed-phase HPLC with UV detection (λ = 254 nm) and validate against synthetic standards. Differential scanning calorimetry (DSC) can assess crystallinity and thermal stability .
- Chirality : If applicable, use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Answer:
- Exposure Mitigation : Avoid inhalation and skin contact by using fume hoods, nitrile gloves, and lab coats. In case of accidental exposure, rinse eyes with water for 15 minutes and wash skin with soap (per OSHA guidelines) .
- Waste Disposal : Collect residues in sealed containers and incinerate in a chemical waste facility compliant with EPA regulations. Avoid release into waterways due to unknown ecotoxicity .
- Storage : Store in a desiccator at 4°C under inert gas (e.g., argon) to prevent hygroscopic degradation .
Advanced: How can computational modeling predict the reactivity of this compound in novel catalytic systems?
Answer:
- Reactivity Prediction : Apply density functional theory (DFT) to model transition states and identify reactive sites (e.g., carbamoyl group’s nucleophilicity). Solvent effects can be simulated using COSMO-RS .
- Catalyst Screening : Virtual libraries of organocatalysts or transition-metal complexes can be screened for binding affinity with the pyridine moiety using molecular docking (AutoDock Vina) .
- Validation : Correlate computational predictions with kinetic studies (e.g., stopped-flow spectroscopy) to validate reaction rates .
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Answer:
- Data Triangulation : Cross-validate bioactivity (e.g., IC values) across multiple assays (e.g., enzyme inhibition vs. cell-based assays). Use orthogonal detection methods (e.g., fluorescence polarization vs. SPR) .
- Metabolic Stability : Assess cytochrome P450 interactions via liver microsome assays to rule out off-target effects .
- Structural Analogues : Synthesize and test derivatives (e.g., fluorinated pyridine variants) to isolate structure-activity relationships (SARs) .
Advanced: How can this compound be integrated into supramolecular or metal-organic framework (MOF) designs?
Answer:
- Coordination Chemistry : Exploit the pyridine nitrogen as a ligand for transition metals (e.g., Cu, Zn) in MOF synthesis. Characterize coordination modes via X-ray crystallography .
- Functionalization : Modify the carboxylic acid group with azide/alkyne handles for click chemistry-based conjugation to polymeric backbones .
- Stability Testing : Evaluate framework integrity under varied pH and temperature conditions using PXRD and BET surface area analysis .
Advanced: What mechanistic insights can be gained from studying its degradation pathways?
Answer:
- Oxidative Degradation : Use LC-QTOF-MS to identify degradation products under accelerated oxidative conditions (e.g., HO/UV exposure). Compare fragmentation patterns with in silico predictions (e.g., Mass Frontier) .
- Hydrolytic Stability : Perform pH-dependent stability studies (pH 1–13) to map hydrolysis kinetics of the carbamoyl bond. Fit data to Arrhenius models for shelf-life extrapolation .
- Environmental Fate : Conduct OECD 301 biodegradation tests to assess persistence in soil/water systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
